molecular formula C9H7BrN2 B113246 5-Bromoisoquinolin-8-amine CAS No. 90721-35-0

5-Bromoisoquinolin-8-amine

Cat. No. B113246
CAS RN: 90721-35-0
M. Wt: 223.07 g/mol
InChI Key: BTFXYVXBWMRHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoquinolin-8-amine is a chemical compound used as a starting material in palladium-catalyzed aminomethylation and amination reactions . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 5-Bromoisoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular formula of 5-Bromoisoquinolin-8-amine is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 . The canonical SMILES structure is C1=CC(=C2C=CN=CC2=C1N)Br .


Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 5-Bromoisoquinolin-8-amine, can be synthesized through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromoisoquinolin-8-amine is 223.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 221.97926 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Cytotoxic Action in Cancer Research

A study described the synthesis of C4-substituted isoquinolines, utilizing commercially available 4-bromoisoquinoline, which was converted to α,β-unsaturated esters and subsequently to the target molecules. These molecules were evaluated for cytotoxicity in tumor cell lines, where compounds showed activity in human non-small cell lung cancer line NSCLC-N16-L16, indicating potential for further cancer research (Tsotinis et al., 2007).

Advances in Organic Synthesis

A research effort showcased the palladium-catalyzed, microwave-assisted amination of aryl bromides, including 1-bromonaphthalenes and 5- and 8-bromoquinolines, under microwave conditions to rapidly prepare aminonaphthalenes and aminoquinolines. The study highlights improvements in yields over traditional methods, demonstrating the utility of 5-bromoisoquinolin-8-amine in facilitating organic synthesis processes (Wang et al., 2003).

Nucleophilic Substitution Mechanisms

Another investigation explored the reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia, leading to amino derivatives. This study provided insights into nucleophilic substitution mechanisms, particularly highlighting the efficiency of 3-bromoisoquinoline's conversion to its amino counterpart, which could be instrumental in further chemical synthesis and mechanistic studies (Sanders et al., 2010).

Fluorescent Compound Synthesis

Research into the synthesis of fluorescent compounds involved the conversion of 4-substituted 1-bromoisoquinolin-3-amines to yield indazolo[3,2-a]isoquinolin-6-amines. These compounds exhibit fluorescence, making them of interest for applications in materials science and molecular imaging (Balog et al., 2013).

Synthesis of AMPA Receptor Antagonists

An example of pharmaceutical application involves the synthesis of the competitive AMPA receptor antagonist SPD 502 from 5-bromoisoquinoline, illustrating the compound's role in the development of neuroactive drugs. This process involved several steps, including nitrations, methylations, and reductions, highlighting the compound's versatility in complex organic syntheses (Min, 2011).

Safety And Hazards

When handling 5-Bromoisoquinolin-8-amine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromoisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXYVXBWMRHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584865
Record name 5-Bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisoquinolin-8-amine

CAS RN

90721-35-0
Record name 5-Bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-8-isoquinolineamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of Example 801A (500 mg, 2 mmol), 5% Pt/C and acetic acid (50 mL) was equipped with a balloon of hydrogen gas and stirred at room temperature. When the reaction was complete, the solution was filtered through Celite. The mixture was treated with 50% sodium hydroxide solution until pH reached 10. Filtration provided 267 mg (60%) of the desired product as a yellow solid. MS (ESI) m/e 223 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A 3-neck flask was charged with 5-bromo-8-nitroisoquinoline (4 g, 15.8 mmol) and dissolved in MeOH (50 mL). A condenser was affixed and the mixture was heated to 100° C. Aqueous (20 mL) solution of ammonium chloride (4.12 g, 79 mmol) was added slowly, followed by iron powder (3 g, 53.7 mmol). The heterogeneous mixture was stirred at 100° C. for 3 h. LCMS confirmed complete reduction to the amine. The mixture was filtered and the solution was concentrated under reduced pressure to give a brown solid as crude product (2.4 g, 68%). LCMS showed an m/z of 225.0/223.0 with a retention time of 0.767 min, method [1].
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.